molecular formula C22H11Cl2N3O3S B4622328 2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B4622328
M. Wt: 468.3 g/mol
InChI Key: LWKLOQYWEPFPMY-WQRHYEAKSA-N
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Description

2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a useful research compound. Its molecular formula is C22H11Cl2N3O3S and its molecular weight is 468.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.9898178 g/mol and the complexity rating of the compound is 855. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The complex chemical structure of 2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione allows for its use in various synthetic and mechanistic studies. For example, research has been conducted on synthesizing new fused triazine derivatives based on similar structures, highlighting the potential for creating novel compounds with unique properties. These studies include characterizing the synthesized compounds through analytical and spectroscopic measurements, providing a foundation for further exploration of their applications in scientific research (Abd El-All et al., 2016).

Antimicrobial Evaluation

Compounds with structures similar to this compound have been evaluated for their antimicrobial properties. Studies have synthesized and tested various derivatives for antibacterial and antifungal activity, showing that some of these compounds exhibit significant efficacy against certain strains of bacteria and fungi. This indicates the potential for these compounds to be developed into antimicrobial agents, contributing to the field of medicinal chemistry and pharmaceuticals (Karthikeyan et al., 2009).

Photochemistry and Photophysics

The photochemical and photophysical properties of compounds structurally related to this compound have been extensively studied. These compounds find applications as photoacid generators in photoresist formulations for the semiconductor industry. Understanding the mechanisms of photo-induced reactions and the properties of these compounds under various conditions can lead to advancements in photolithography and materials science (Pohlers et al., 1997).

Solubility and Partitioning in Biological Media

Research on similar compounds has focused on their solubility thermodynamics and partitioning processes in biologically relevant solvents. These studies are crucial for drug design and development, as they provide insight into how these compounds behave in various environments, including their solubility in different solvents and their potential for lipophilic delivery pathways in biological media. Understanding these properties is essential for developing effective pharmaceuticals (Volkova et al., 2020).

Properties

IUPAC Name

(2Z)-2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11Cl2N3O3S/c23-13-6-8-16(24)15(10-13)17-9-7-14(30-17)11-18-21(29)27-22(31-18)25-20(28)19(26-27)12-4-2-1-3-5-12/h1-11H/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKLOQYWEPFPMY-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)SC3=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/SC3=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 2
2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 3
2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

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